1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole
Description
This compound belongs to the indole derivative family, characterized by a 1H-indole core substituted at positions 1, 2, and 2. The 1-methyl group enhances metabolic stability compared to unsubstituted indoles, while the 2-phenyl group is a common pharmacophore in bioactive molecules. The 3-position features a nitro-substituted ethyl chain linked to a 3,4,5-trimethoxyphenyl group, which is known for its role in enhancing lipophilicity and modulating electronic properties .
Properties
IUPAC Name |
1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-27-21-13-9-8-12-19(21)24(25(27)17-10-6-5-7-11-17)20(16-28(29)30)18-14-22(31-2)26(33-4)23(15-18)32-3/h5-15,20H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDRSWLVSDCOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, alkylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Synthesis of 1-Methyl-3-[2-Nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole
The synthesis of this compound typically involves multi-step reactions that include the formation of the indole structure followed by functionalization. The introduction of the nitro and trimethoxy groups is crucial for enhancing its biological activity. Various synthetic pathways have been explored in literature, highlighting the importance of optimizing reaction conditions to improve yield and purity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of derivatives related to this compound. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interact with specific molecular targets involved in cancer progression.
- Case Study : A derivative demonstrated significant inhibitory activity against the MCF7 breast cancer cell line with an IC50 value of 0.46 ± 0.04 μM, indicating potent anticancer efficacy .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These effects are primarily attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Data Tables
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 0.46 ± 0.04 | Apoptosis induction |
| Study B | A375 | 4.2 | CDK inhibition |
| Study C | Hep-2 | 3.25 | Cytotoxicity |
Therapeutic Applications
The therapeutic applications of this compound extend beyond oncology:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating a potential application as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group and the indole core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituent Effects
The compound shares critical structural motifs with other indole and trimethoxyphenyl-containing derivatives:
Table 1: Substituent Comparison of Indole Derivatives
| Compound | R (Position 1) | R1 (Position 2) | R2 (Position 3) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Methyl | Phenyl | 2-Nitro-1-(3,4,5-trimethoxyphenyl)ethyl | Nitro, trimethoxyphenyl |
| 2-Phenyl-3-((3,4,5-TMP)thio)-1H-indoles | Variable | Phenyl | (3,4,5-TMP)thio | Thioether, trimethoxyphenyl |
| Ethyl cinepazate maleate | Ethyl ester | Piperazine | 3-(3,4,5-TMP)propenyl | Ester, trimethoxyphenyl |
| TMCA derivatives (e.g., from Kos et al.) | N/A | N/A | 3,4,5-TMP linked to cinnamic acid | Cinnamate, trimethoxyphenyl |
Notes:
- Trimethoxyphenyl (TMP) : This group enhances membrane permeability and interacts with hydrophobic binding pockets, as seen in antianginal (e.g., Ethyl cinepazate maleate ) and anti-cholinesterase agents (e.g., TMCA derivatives ).
Herbicidal Activity
The target compound’s trimethoxyphenyl and nitro groups align with herbicidal indole derivatives reported in . For example:
Table 2: Herbicidal Activity of Trimethoxyphenyl-Containing Compounds
| Compound Class | Target Weed | Activity Level (Rape) | Activity Level (Barnyard Grass) |
|---|---|---|---|
| Target Compound (inferred) | Rape | Moderate* | Weak* |
| R = 3,4,5-TMP derivatives | Rape | Moderate | Weak |
| R = 4-Chlorobenzyl | Rape | High | Moderate |
*Inferred from structural similarity to compounds in .
The 3,4,5-trimethoxyphenyl group correlates with moderate activity against rape but weak activity against barnyard grass, suggesting selectivity influenced by substituent bulk and polarity .
Physicochemical and Spectroscopic Properties
- ¹³C-NMR : The nitro group in the target compound would deshield adjacent carbons, contrasting with thioether-linked analogs (e.g., δ ~47.5 ppm for CH₂ in vs. δ ~102–147 ppm for nitro-bearing carbons in ).
- HRMS: Expected molecular ion at m/z ~466 (C₂₅H₂₅N₂O₅), differing from thioether analogs (e.g., m/z ~423 for C₂₄H₂₃NO₃S ).
Therapeutic Potential vs. Structural Analogs
While the target compound’s bioactivity is unspecified, structural analogs highlight diverse applications:
Biological Activity
1-Methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole is a compound of significant interest due to its potential biological activities. This indole derivative incorporates a nitro group and a trimethoxyphenyl moiety, which are known to enhance various biological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown promising results against various human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific anti-apoptotic proteins.
Case Study:
A study reported that indole derivatives exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 150 µg/mL to 200 µg/mL, indicating moderate to strong anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 | 180 |
| Similar Indole Derivative | HCT116 | 170 |
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been well-documented. The presence of the nitro group enhances the interaction with microbial enzymes, leading to increased efficacy against various pathogens.
Research Findings:
In a comparative study of several indole derivatives, it was found that those with a nitro substituent exhibited higher antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at concentrations as low as 50 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 60 |
Anti-inflammatory Effects
Indole compounds are also recognized for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been a focal point of research.
Mechanism:
The compound appears to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Q & A
Q. Methodological Answer :
- Microwave-Assisted Synthesis : Utilize microwave irradiation (e.g., 130°C for 2 minutes) to accelerate reaction rates and improve regioselectivity, as demonstrated in the preparation of structurally similar 2-phenylindole derivatives .
- Purification : Employ flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) for efficient isolation of the product .
- Catalytic Systems : Optimize stoichiometry of sodium hydride (NaH) for deprotonation, and consider bis(3,4,5-trimethoxyphenyl) disulfide as a sulfur-transfer reagent in analogous thio-functionalization reactions .
What advanced techniques are recommended for resolving stereochemical ambiguities in this compound?
Q. Methodological Answer :
- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine the absolute configuration of the nitro group and ethyl substituent. ORTEP-III can visualize thermal ellipsoids and validate geometry .
- NMR Analysis : Perform NOESY experiments to detect spatial proximity between the nitro group and aromatic protons. Compare - and -NMR shifts with computational predictions (DFT) for validation .
How can researchers evaluate the compound’s potential as a tubulin polymerization modulator?
Q. Methodological Answer :
- In Vitro Assays : Conduct turbidity assays using purified tubulin, monitoring polymerization kinetics via absorbance at 350 nm. Compare results with positive controls like paclitaxel or colchicine .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified trimethoxyphenyl or nitro groups to assess critical pharmacophores. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with β-tubulin .
How should contradictory spectral data (e.g., NMR or IR) be resolved during characterization?
Q. Methodological Answer :
- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and HR-ESI-MS to confirm molecular weight and functional groups. For example, IR peaks near 1680 cm may indicate nitro or carbonyl groups .
- Variable Solvent/Temperature Studies : Acquire NMR spectra in deuterated DMSO or CDCl at different temperatures to identify dynamic effects or tautomeric shifts .
What computational strategies are effective for modeling hydrogen-bonding interactions in its crystal lattice?
Q. Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., D , S , R motifs) using software like Mercury. This aids in understanding packing efficiency and polymorphism .
- DFT Calculations : Optimize the crystal structure with Gaussian09 at the B3LYP/6-31G(d) level to quantify interaction energies between trimethoxyphenyl and indole moieties .
What methodologies are recommended for synthesizing bioactive derivatives of this compound?
Q. Methodological Answer :
- Functionalization at Key Positions : Introduce substituents at the indole nitrogen (e.g., sulfonyl groups) or the phenyl ring via Friedel-Crafts alkylation. Sodium hydroxide in ethanol can cleave protective groups post-synthesis .
- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Prioritize compounds with IC values <10 μM for further mechanistic studies .
How can researchers assess the compound’s stability under physiological conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal Analysis : Perform TGA/DSC to determine melting points and decomposition thresholds. Correlate stability with crystallinity data from XRPD .
What experimental approaches can elucidate the reaction mechanism of its synthesis?
Q. Methodological Answer :
- Isotopic Labeling : Use -labeled nitro precursors to track nitro group incorporation via -NMR .
- Kinetic Studies : Monitor intermediate formation using in situ FTIR or LC-MS. For example, detect enamine intermediates in nitro-alkylation steps .
How can researchers validate the compound’s purity for pharmacological studies?
Q. Methodological Answer :
- Chiral HPLC : Employ a Chiralpak IA column with hexane/isopropanol to resolve enantiomeric impurities. Purity >98% is typically required for in vivo studies .
- Elemental Analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values to rule out solvates or hydrates .
What strategies are effective for scaling up synthesis without compromising yield?
Q. Methodological Answer :
- Continuous Flow Chemistry : Adapt microwave-assisted reactions to flow reactors for improved heat transfer and scalability .
- Green Solvent Substitution : Replace ethyl acetate with cyclopentyl methyl ether (CPME) in extraction steps to enhance safety and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
